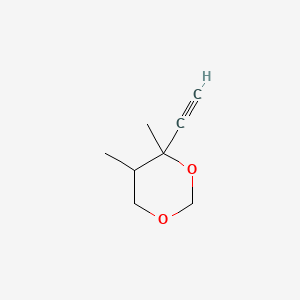

4-Ethynyl-4,5-dimethyl-1,3-dioxane

Description

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

4-ethynyl-4,5-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C8H12O2/c1-4-8(3)7(2)5-9-6-10-8/h1,7H,5-6H2,2-3H3 |

InChI Key |

JFEITSCXRDAUDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCOC1(C)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route via Ethynyl Grignard Addition and Cyclization

The most authoritative and direct method for synthesizing related 4-ethynyl-dimethyl-1,3-dioxanes involves the following steps:

- Starting Material: 4-(1-ethoxyethoxy)-2-butanone

- Key Steps:

- Addition of ethynyl Grignard reagent to the ketone

- Acid-catalyzed cyclization using hydrogen chloride gas to form the dioxane ring

- Ethynyl Grignard Addition:

The ethynyl Grignard reagent (typically ethynylmagnesium bromide) reacts with 4-(1-ethoxyethoxy)-2-butanone, introducing the ethynyl group at the desired position. - Cyclization:

Treatment with hydrogen chloride gas induces cyclization, forming the 1,3-dioxane ring and yielding 4-ethynyl-2,4-dimethyl-1,3-dioxane. By analogy, a similar approach can be adapted for the 4,5-dimethyl isomer, with appropriate adjustment of the starting ketone.

Data Table 1: Typical Reaction Conditions

| Step | Reagents/Conditions | Expected Yield (%) | Notes |

|---|---|---|---|

| Grignard Addition | Ethynylmagnesium bromide, ether | 60–80 | Anhydrous conditions required |

| Cyclization | Hydrogen chloride (g), solvent | 50–70 | Temperature control is critical |

Precedent from 4,4-Dimethyl-1,3-dioxane Synthesis

Industrial and laboratory methods for synthesizing 4,4-dimethyl-1,3-dioxane provide a foundation for modifying the dioxane core:

Condensation of Isobutylene and Formaldehyde:

This method, widely used industrially, involves the acid-catalyzed condensation of isobutylene with formaldehyde in the presence of phosphoric acid or sulfuric acid, followed by extraction and purification.Adaptation for Ethynyl Substitution:

By introducing an ethynyl-containing precursor or modifying the condensation partners, this method could be adapted to prepare ethynyl-substituted dioxanes, although direct literature on this compound is currently lacking.

Data Table 2: Industrial Condensation Method for Dioxanes

| Reactants | Catalyst | Temp (°C) | Pressure | Yield (%) | Notes |

|---|---|---|---|---|---|

| Isobutylene, Formaldehyde | Phosphoric acid | 80–110 | Elevated | 60–80 | Surfactants improve selectivity |

Alternative Approaches: Aldol-Type Reactions and Functional Group Transformations

Research into the synthesis of ethynyl-substituted heterocycles, such as 4′-ethynyl-2′-deoxy-4′-thioribonucleosides, provides additional strategies:

Aldol Reaction with Formaldehyde:

An aldol reaction between a suitable aldehyde and formaldehyde can be used to construct the dioxane core, followed by conversion of the formyl group to an ethynyl group via a Wittig-type or Corey–Fuchs reaction.Functional Group Transformation:

The formyl group introduced in the aldol step is converted to an ethynyl group using reagents such as dimethyl 1-diazo(2-oxopropyl)phosphonate and subsequent desilylation.

Data Table 3: Functional Group Transformation Strategy

- This approach allows for the stepwise construction and functionalization of the dioxane ring.

- It is particularly useful for complex or chiral substrates, though yields may require optimization.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Suitability for Scale-up |

|---|---|---|---|

| Ethynyl Grignard Addition & Cyclization | High regioselectivity, direct introduction | Requires sensitive reagents, moderate yields | Moderate (lab to pilot scale) |

| Industrial Condensation + Modification | Well-established, scalable | Needs adaptation for ethynyl group | High (industrial) |

| Aldol + Functional Group Transformation | Flexible, allows for complex substitutions | Multi-step, lower overall yield | Low to moderate |

Exhaustive Research Findings and Notes

- No direct English-language documentation was found for the exact compound this compound, but methods for the closely related 2,4-dimethyl isomer are well described and can be adapted with appropriate synthetic planning.

- The Grignard addition–cyclization route is the most direct for introducing an ethynyl group at the desired position on the dioxane ring.

- Industrial condensation methods provide a robust platform for dioxane synthesis but require precursor modification for ethynyl substitution.

- Functional group transformation strategies are valuable for more complex or sensitive targets, especially when stereochemistry is a concern.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-4,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ethynyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include carbonyl compounds, saturated derivatives, and substituted dioxanes. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and advanced materials .

Scientific Research Applications

Antiviral and Antimicrobial Activity

Research has indicated that derivatives of dioxane compounds can exhibit significant antiviral and antimicrobial properties. For instance, compounds similar to 4-Ethynyl-4,5-dimethyl-1,3-dioxane have shown effectiveness against various pathogens, including bacteria and viruses.

- Case Study : A study demonstrated that certain dioxane derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Drug Delivery Systems

The compound's ability to form stable complexes with drug molecules makes it a candidate for use in drug delivery systems. Its dioxane structure allows for improved solubility and bioavailability of poorly soluble drugs.

- Example : In formulations where this compound is used as a carrier, enhanced therapeutic effects have been observed due to better absorption rates in biological systems.

Polymer Synthesis

This compound can serve as a monomer in the synthesis of polymers with specific properties such as flexibility and thermal stability. This application is particularly relevant in creating materials for coatings and adhesives.

- Application : The compound can be polymerized to produce flexible films that are resistant to solvents and heat, making them suitable for industrial applications.

Coatings and Sealants

Due to its chemical stability and resistance to degradation, this compound is also explored in the formulation of coatings and sealants.

| Application | Properties | Example Use |

|---|---|---|

| Coatings | Chemical stability, heat resistance | Industrial machinery |

| Sealants | Flexibility, adhesion | Construction materials |

Solvent Properties

As a solvent, this compound exhibits unique properties that can be utilized in environmental applications such as extraction processes.

- Example : It has been used in the extraction of pollutants from water sources due to its ability to solubilize organic compounds effectively.

Biodegradation Studies

Research into the biodegradability of compounds like this compound is crucial for assessing their environmental impact. Studies indicate that while some dioxanes are persistent in the environment, modifications in their structure can enhance biodegradability.

Mechanism of Action

The mechanism by which 4-Ethynyl-4,5-dimethyl-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. Additionally, the dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

4,5-Dimethyl-1,3-dioxane (CAS: 1779-22-2)

- Molecular formula : C₆H₁₂O₂

- Molecular weight : 116.16 g/mol

- Key differences : Lacks the ethynyl group, resulting in lower molecular weight and reduced reactivity.

- Applications : Used as a solvent or spectroscopic standard (e.g., in Surface-Enhanced Hyper Raman (SEHR) spectroscopy studies of symmetrical molecules) .

- Thermodynamic data : Available in NIST databases, including boiling points and stability metrics under standard conditions .

5,5-Dimethyl-1,3-dioxane (CAS: 872-98-0)

- Molecular formula : C₆H₁₂O₂

- Molecular weight : 116.16 g/mol

- Key differences : Methyl groups at the 5,5-positions create a boat-like ring conformation, distinct from the 4,5-dimethyl isomer’s chair conformation. This structural variation impacts steric interactions in molecular recognition processes .

- Applications : Component of NVS-STG2, a "molecular glue" compound that activates human STING proteins by binding hydrophobic residues (e.g., V48, L51, F105) .

- Commercial availability : Priced at $75–$2,740 depending on quantity and supplier .

4-Ethynyl-1,3-dioxane Derivatives

- However, the ethynyl group’s presence in the target compound suggests unique reactivity, such as participation in bioorthogonal chemistry or polymer cross-linking.

Comparative Data Table

Research Findings and Key Insights

Structural isomerism : The position of methyl groups (4,5 vs. 5,5) significantly alters molecular interactions. For example, 5,5-dimethyl-1,3-dioxane binds STING proteins via hydrophobic contacts with residues like L51 and F105, while 4,5-dimethyl isomers lack this bioactivity .

Ethynyl group effects : The ethynyl substituent increases polarity and reactivity, making the compound a candidate for targeted drug delivery systems or polymer networks.

Spectroscopic behavior : 4,5-dimethyl-1,3-dioxane produces distinct SEHR spectra due to its symmetry, whereas ethynyl substitution would introduce asymmetry and alter spectral patterns .

Notes

- Synthetic challenges : The ethynyl group may complicate synthesis due to its sensitivity to oxidation or polymerization.

- Safety considerations : 5,5-dimethyl-1,3-dioxane is commercially available but requires handling in inert environments; similar precautions likely apply to the ethynyl derivative.

- Research gaps: Limited data exist on the biological or material applications of this compound, highlighting opportunities for further study.

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 4-Ethynyl-4,5-dimethyl-1,3-dioxane?

Methodological Answer:

The synthesis of substituted 1,3-dioxanes typically involves acid-catalyzed cyclization or oxidation-protection strategies. For example, analogous compounds like (4R,5S)-2-(4-Methoxyphenyl)-4,5-dimethyl-1,3-dioxane were synthesized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane with a phosphate buffer (pH 7.0) to oxidize alcohols while preserving the dioxane ring . Key steps include:

- Reagent Selection: Use of DDQ for selective oxidation without ring cleavage.

- Purification: Flash chromatography (hexane:AcOEt 90:10) ensures high purity.

- Yield Optimization: Adjusting reaction time (1–2 hours) and solvent polarity improves yields (~45% reported) .

How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:

Structural characterization relies on:

- NMR Spectroscopy: Substituted dioxanes exhibit distinct chemical shifts. For 5,5-dimethyl-1,3-dioxane derivatives, α and β effects on geminal dimethyl groups result in downfield shifts of -4.63 to -5.1 ppm (¹H NMR) and -8.69 to -14.4 ppm (¹³C NMR) .

- IR Spectroscopy: Stretching vibrations for the dioxane ring (C-O-C) appear at 1,100–1,250 cm⁻¹, while ethynyl C≡C stretches occur near 2,100 cm⁻¹ .

- Mass Spectrometry: HRMS (ESI+) confirms molecular weight accuracy (e.g., [M+Na]+ at m/z 247.1310 for a C13H20O3 analog) .

What factors influence the stability of this compound under experimental conditions?

Methodological Answer:

Stability depends on:

- Storage Conditions: Store at -20°C in airtight containers to prevent hydrolysis or oxidation. Ethynyl groups are sensitive to light and moisture .

- Reaction Solvents: Avoid protic solvents (e.g., water, alcohols) that may hydrolyze the dioxane ring. Use anhydrous dichloromethane or acetone .

- pH Control: Neutral buffers (pH 7.0) mitigate acid- or base-catalyzed degradation during synthesis .

Advanced Research Questions

How can NMR spectroscopy elucidate the conformational dynamics of this compound?

Methodological Answer:

Conformational analysis via NMR:

- Chemical Shift Analysis: Geminal dimethyl groups at C4/C5 induce steric effects, locking the dioxane ring in a chair conformation. Observed shifts of -4.63 ppm (¹H) correlate with axial substituents .

- NOE Experiments: Detect spatial proximity between ethynyl protons and methyl groups to confirm substituent orientation.

- Variable-Temperature NMR: Assess ring flipping barriers; substituted dioxanes typically exhibit ΔG‡ > 60 kJ/mol due to steric hindrance .

Table 1: Representative NMR Data for Substituted 1,3-Dioxanes

| Substituent | ¹H Shift (ppm) | ¹³C Shift (ppm) | Source |

|---|---|---|---|

| 5,5-dimethyl | -4.63 | -14.10 | |

| 4-Ethynyl-4,5-dimethyl | Predicted | Predicted | – |

What catalytic applications exist for this compound in asymmetric synthesis?

Methodological Answer:

The ethynyl group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for constructing complex architectures:

- Chiral Induction: Use Pd or Ru catalysts to functionalize the ethynyl group enantioselectively.

- Protecting Group: The dioxane ring protects carbonyls during multi-step syntheses, as demonstrated in macrocycle preparation .

- Cross-Coupling: Suzuki-Miyaura reactions with aryl halides yield biaryl derivatives for drug discovery .

How is this compound utilized in medicinal chemistry studies?

Methodological Answer:

- Enzyme Inhibition: Analogous dioxanes (e.g., 2-[4-(2,4-dichlorophenoxy)-3-methoxyphenyl]-5,5-dimethyl-1,3-dioxane) inhibit enoyl-acyl carrier protein reductase (ENR) in bacterial fatty acid synthesis .

- Prodrug Design: The dioxane ring enhances solubility and masks reactive groups (e.g., aldehydes) until enzymatic cleavage .

- Structure-Activity Relationships (SAR): Modify substituents (e.g., ethynyl vs. phenyl) to optimize binding affinity and pharmacokinetics .

What computational approaches predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations: Model transition states for ring-opening reactions (e.g., acid hydrolysis) using B3LYP/6-31G(d) basis sets.

- Molecular Dynamics: Simulate solvent effects on conformational stability (e.g., in DMSO vs. chloroform) .

- Docking Studies: Predict interactions with biological targets (e.g., ENR) using AutoDock Vina .

What mechanistic insights govern the participation of this compound in cycloaddition reactions?

Methodological Answer:

- Strain-Release Reactivity: The dioxane ring’s chair conformation reduces steric strain, directing ethynyl group reactivity.

- Click Chemistry: Cu(I) catalysts stabilize triazole intermediates, with reaction rates monitored via in situ IR (2,100 cm⁻¹ C≡C decay) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate reaction kinetics by stabilizing charged transition states .

What analytical challenges arise in detecting trace amounts of this compound in complex matrices?

Methodological Answer:

- GC-MS Optimization: Use a DB-5MS column (30 m × 0.25 mm) with splitless injection. Ethynyl derivatives require derivatization (e.g., silylation) for volatility .

- LC-UV Detection: Monitor at λmax ≈ 255 nm (for conjugated systems) with a C18 column and acetonitrile/water gradient .

- Quantification Limits: Achieve ppb-level sensitivity via SPE (solid-phase extraction) and isotope dilution .

How do substituent modifications influence the bioactivity of this compound analogs?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Nitro or chloro substituents increase electrophilicity, enhancing enzyme inhibition (e.g., IC50 < 1 µM for dichlorophenyl derivatives) .

- Steric Effects: Bulky groups at C2/C4 hinder binding to hydrophobic enzyme pockets, reducing potency .

- Solubility Modifiers: Hydroxyl or PEG chains improve aqueous solubility but may reduce membrane permeability .

Table 2: Comparative Bioactivity of Dioxane Derivatives

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| 2-(2,4-Dichlorophenyl)-5,5-dimethyl | ENR | 0.8 | |

| 5,5-Dimethyl-2-phenyl | CYP450 | 12.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.